

Commercial Sourcing and Synthetic Applications of 4-Oxopentanal for Research Professionals

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Compound of Interest		
Compound Name:	4-Oxopentanal	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of **4-Oxopentanal** (CAS 626-96-0), a valuable building block in pharmaceutical research and development. This document offers a comparative analysis of product specifications from various vendors, detailed experimental protocols for its application in the synthesis of key pharmaceutical intermediates, and visual diagrams of reaction pathways and experimental workflows.

Commercial Availability of 4-Oxopentanal

4-Oxopentanal, also known as levulinaldehyde, is available from a range of chemical suppliers catering to the research and development sector. The quality and specifications of the commercially available product can vary, making a careful selection of suppliers crucial for experimental success. Key parameters for consideration include purity, available quantities, and price. Below is a summary of offerings from several prominent suppliers.



Supplier	Purity	Available Quantities	Price (USD)
Molport	95%	50 mg, 100 mg, 250 mg, 1 g	\$161 (50 mg), \$235 (100 mg), \$550 (250 mg), \$798 (1 g)[1]
Moldb	95%	100 mg, 250 mg, 1 g	\$176 (100 mg), \$290 (250 mg), \$770 (1 g) [2]
Sigma-Aldrich	95%	50 mg, 100 mg	\$394.38 (50 mg), \$541.18 (100 mg)
CP Lab Safety	min 95%	50 mg	\$234.21[3]
Tokyo Chemical Industry (TCI)	>90% (GC, qNMR)	Inquire for details	Inquire for details
Benchchem	Not specified	Inquire for details	Inquire for details[4]
LookChem	Not specified	Inquire for details	Inquire for details[5]
CymitQuimica	95%	Inquire for details	Inquire for details[6]

Synthetic Applications and Experimental Protocols

4-Oxopentanal is a versatile bifunctional molecule containing both an aldehyde and a ketone group. This unique structure makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and chiral molecules of interest in drug discovery. Two prominent applications are the synthesis of 2-pyridinone derivatives, which are scaffolds for HIV-1 reverse transcriptase inhibitors, and the preparation of enantiopure sulfinimines, which are important chiral auxiliaries in asymmetric synthesis.[5][6]

Synthesis of 2-Pyridinone Derivatives via Paal-Knorr Type Condensation

The synthesis of substituted pyridinones from 1,4-dicarbonyl compounds like **4-oxopentanal** can be achieved through a reaction analogous to the Paal-Knorr pyrrole synthesis.[7][8][9][10]



[11] This methodology generally involves the condensation of the dicarbonyl compound with an amine, followed by cyclization and dehydration to form the aromatic pyridinone ring.

General Experimental Protocol (Paal-Knorr Type Synthesis of a 2-Pyridinone Derivative):

Materials:

4-Oxopentanal

- A primary amine (e.g., aniline or a substituted derivative)
- An acidic catalyst (e.g., acetic acid, p-toluenesulfonic acid)
- A suitable solvent (e.g., toluene, xylenes)
- Standard laboratory glassware for organic synthesis
- Purification supplies (e.g., silica gel for chromatography)

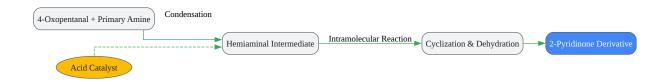
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-oxopentanal (1 equivalent) and the primary amine (1 equivalent) in the chosen solvent.
- Add a catalytic amount of the acid catalyst to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-pyridinone derivative.



 Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Logical Relationship for Paal-Knorr Type Pyridinone Synthesis



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Caption: Paal-Knorr type synthesis of a 2-pyridinone.

Enantioselective Synthesis of N-Sulfinylimines

4-Oxopentanal can be used to prepare chiral N-sulfinylimines, which are valuable intermediates for the asymmetric synthesis of amines. The following is a general one-pot procedure adapted from the literature for the synthesis of conjugated chiral N-sulfinylimines from aldehydes.[4]

Experimental Protocol: One-Pot Synthesis of a Chiral N-Sulfinylimine from **4-Oxopentanal**:

Materials:

- 4-Oxopentanal
- (R)- or (S)-2-methylpropane-2-sulfinamide (chiral auxiliary)
- A dehydrating agent (e.g., titanium(IV) ethoxide, magnesium sulfate)
- A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Standard inert atmosphere glassware (e.g., Schlenk flask)



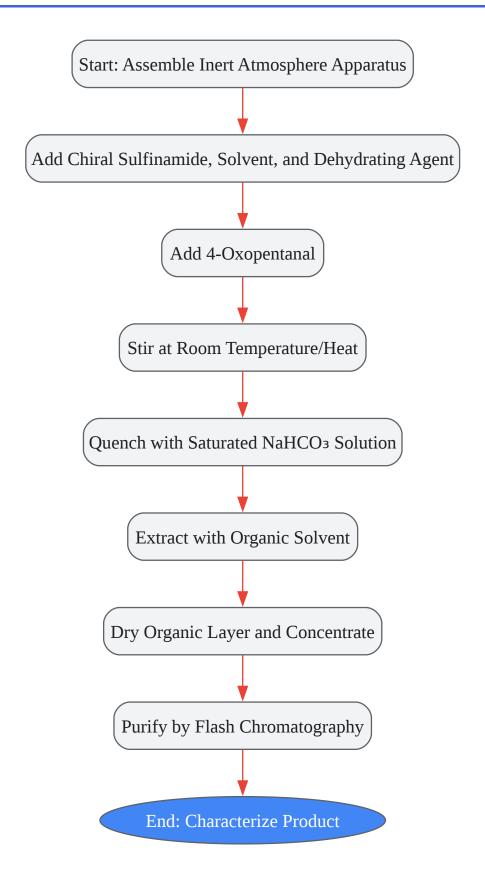
· Magnetic stirrer and heating mantle

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral sulfinamide (1 equivalent) and the chosen solvent.
- Add the dehydrating agent to the suspension.
- Add **4-Oxopentanal** (1.1 equivalents) to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating and monitor the reaction progress by TLC.
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the enantiopure N-sulfinylimine.
- Characterize the product by NMR spectroscopy and compare the optical rotation with known values to confirm the enantiomeric excess.

Experimental Workflow for N-Sulfinylimine Synthesis





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Caption: Workflow for chiral N-sulfinylimine synthesis.



Conclusion

4-Oxopentanal is a readily available and versatile starting material for the synthesis of valuable molecular scaffolds in drug discovery and development. This guide provides researchers with a starting point for sourcing this chemical and applying it in the synthesis of 2-pyridinone derivatives and enantiopure sulfinimines. The provided protocols are general and may require optimization for specific substrates and desired outcomes. Researchers should always consult the primary literature and adhere to safe laboratory practices when carrying out these or any other chemical transformations.

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